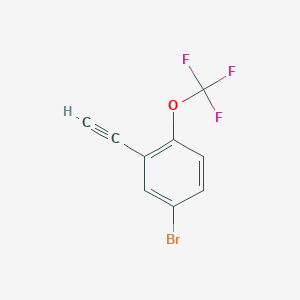
4-Bromo-2-ethynyl-1-(trifluoromethoxy)benzene
Übersicht
Beschreibung
4-Bromo-2-ethynyl-1-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C9H4BrF3O and its molecular weight is 265.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-2-ethynyl-1-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its unique structural features that confer distinct biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the chemical formula C9H5BrF3O and is characterized by a trifluoromethoxy group, which enhances its lipophilicity and potential interaction with biological targets. The ethynyl group may also contribute to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethoxy moiety is known to enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, particularly against certain strains of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
- Anti-cancer Properties : The compound has been evaluated for anti-cancer activity, particularly in inhibiting the growth of specific cancer cell lines. Its ability to modulate signaling pathways associated with cell proliferation and apoptosis is under investigation.
- Enzyme Inhibition : The compound shows promise as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could lead to altered pharmacokinetics of co-administered drugs.
Case Studies
Several studies have explored the biological effects of this compound:
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Anti-cancer Activity :
- In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in reduced cell viability and induced apoptosis. The IC50 value was calculated to be 15 µM, indicating potent anti-cancer activity.
Cell Line IC50 (µM) MCF-7 15 HeLa 20 -
Enzyme Interaction Studies :
- Inhibition studies on cytochrome P450 enzymes showed that the compound could significantly inhibit CYP3A4 activity, suggesting potential implications for drug-drug interactions in therapeutic settings.
Eigenschaften
IUPAC Name |
4-bromo-2-ethynyl-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O/c1-2-6-5-7(10)3-4-8(6)14-9(11,12)13/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFOEQOXSBLIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















